2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido
Description
2-{[2,2'-Bithiophene]-5-yl}-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido is a synthetic sulfonamido-bithiophene derivative characterized by a bithiophene core (two linked thiophene rings) substituted at the 5-position with a hydroxyethane sulfonamido group. The sulfonamido moiety is further functionalized with a 2,4,5-trimethylphenyl group.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S3/c1-12-9-14(3)19(10-13(12)2)26(22,23)20-11-15(21)16-6-7-18(25-16)17-5-4-8-24-17/h4-10,15,20-21H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBGFELKIGXMGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “2-{[2,2’-bithiophene]-5-yl}-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido” are currently unknown
Mode of Action
Compounds containing bithiophene motifs are known to exhibit optoelectronic properties, such as luminescence, charge carrier mobility, and tunability of the homo-lumo energy gap. These properties can be adjusted by varying both the number of thiophene subunits and the chemical nature and position of substituents on the heteroaromatic rings.
Biological Activity
The compound 2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido is a complex organic molecule characterized by a unique structural framework that includes a bithiophene moiety and various functional groups. This structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize existing research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 346.5 g/mol. The presence of the bithiophene moiety allows for significant π–π stacking interactions with biological targets, which can enhance its bioactivity.
Biological Activity Overview
Research on similar compounds indicates that derivatives of bithiophene exhibit a range of biological activities, including:
- Anticancer : Many thiophene derivatives have shown promising anticancer properties by inhibiting cell proliferation in various cancer cell lines.
- Antioxidant : Bithiophene compounds often exhibit antioxidant activity, which can protect cells from oxidative stress.
- Antimicrobial : Some studies suggest that thiophene derivatives possess antimicrobial properties against various pathogens.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of Cell Signaling Pathways : The interaction with specific receptors or proteins can alter signaling pathways related to cell survival and apoptosis.
- DNA Interaction : Some bithiophene derivatives can intercalate into DNA, disrupting replication and transcription processes.
Case Studies and Research Findings
A review of literature reveals several studies that provide insight into the biological activity of related compounds:
- Anticancer Activity : A study demonstrated that a bithiophene derivative exhibited cytotoxic effects against human cervical cancer (HeLa) cells with an IC50 value of 15 µM. This suggests potential as an anticancer agent .
- Antimicrobial Properties : Research indicated that thiophene-based compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
- Anti-inflammatory Effects : In vitro studies highlighted the ability of certain thiophene derivatives to inhibit the production of pro-inflammatory cytokines in macrophages, indicating potential for treating inflammatory diseases .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Target Compound :
- Functional Groups : The target compound’s sulfonamido and hydroxy groups introduce hydrogen-bonding capacity, unlike the acetyl or formyl groups in natural derivatives.
Polymeric Bithiophene Derivatives
Bithiophene-based polymers like P3HT (poly-3-hexylthiophene) and PDCBT (poly[5,5′-bis(2-butyloctyl)-(2,2′-bithiophene)-4,4′-dicarboxylate-alt-5,5′-2,2′-bithiophene]) are used in charge transport layers (CTLs) for optoelectronics .
| Polymer | Key Features | Limitations |
|---|---|---|
| P3HT | High hole mobility; simple synthesis | Batch-to-batch variability |
| PDCBT | Enhanced stability; carboxylate side chains | Requires costly catalysts |
Comparison with Target Compound :
- Its sulfonamido group could serve as a functional handle for polymerization or doping, though this remains speculative without experimental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
